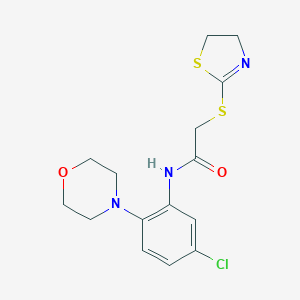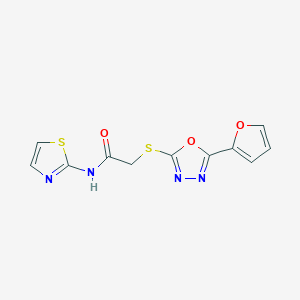![molecular formula C12H12N4O2S B488865 4-{[1-(4-méthoxyphényl)-1H-tétrazol-5-yl]sulfanyl}but-2-yn-1-ol CAS No. 727386-33-6](/img/structure/B488865.png)
4-{[1-(4-méthoxyphényl)-1H-tétrazol-5-yl]sulfanyl}but-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mécanisme D'action
The mechanism of action of 4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol is not fully understood, but studies have suggested that it works by inducing oxidative stress in cells. This leads to the activation of various signaling pathways, which ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol can have various biochemical and physiological effects on cells. These include the induction of apoptosis, the inhibition of cell proliferation, and the disruption of cellular metabolism. Additionally, the compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol in lab experiments is its potential as a versatile tool for studying various biological processes. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol. One potential area of research is in the development of new anticancer and antimicrobial agents based on the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including materials science and nanotechnology.
In conclusion, 4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol is a compound with vast potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol can be achieved through a multistep process involving the reaction of 4-methoxyphenylhydrazine with propargyl bromide, followed by the reaction of the resulting compound with sodium azide and copper (I) iodide to form the tetrazole ring. The final step involves the reaction of the tetrazole compound with thiophenol and sodium hydroxide to produce the desired product.
Applications De Recherche Scientifique
Propriétés antibactériennes et antifongiques
Le composé présente des activités antibactériennes et antifongiques prometteuses. Les chercheurs ont étudié son efficacité contre divers agents pathogènes, notamment les bactéries et les champignons. Des études supplémentaires sont nécessaires pour explorer son mécanisme d'action et ses applications cliniques potentielles .
Activité cytotoxique
Des études ont montré que les composés présentant des caractéristiques structurelles similaires, telles que les 1,3,4-thiadiazoles, possèdent des propriétés cytotoxiques. La nature des substituants sur le cycle phényle en C-5 influence considérablement leur activité cytotoxique .
Potentiel anti-inflammatoire
Les composés contenant du thiophène, comme notre composé cible, ont été étudiés pour leurs effets anti-inflammatoires. Par exemple, le [1-(2,5-diméthylthiophène-3-yl)éthyl]-1-hydroxyurée présente des propriétés anti-inflammatoires .
Inhibition des protéines et mécanismes de la maladie
La partie 1,2,4-triazole substituée par une thione du composé peut jouer un rôle dans l'inhibition de protéines spécifiques associées à des maladies telles que le diabète, l'obésité et le cancer. L'étude de ses interactions avec les protéines pertinentes pourrait révéler un potentiel thérapeutique .
Médicaments synthétiques
Les 1,2,4-triazoles substitués par des mercapto- et des thiones ont été considérés comme des caractéristiques structurelles dans les médicaments synthétiques. Leurs actions médicinales diverses vont des effets antituberculeux à l'inhibition des protéines. Les chercheurs continuent d'explorer de nouveaux dérivés pour le développement de médicaments .
Propriétés
IUPAC Name |
4-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylbut-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-18-11-6-4-10(5-7-11)16-12(13-14-15-16)19-9-3-2-8-17/h4-7,17H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNGKASQYOPSIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B488836.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B488841.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B488850.png)

![4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488864.png)
![4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488869.png)
![4-(5-{[2-(4-Morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenol](/img/structure/B488872.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488876.png)
![2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488877.png)
![2-[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-N-pyridin-2-yl-acetamide](/img/structure/B488878.png)